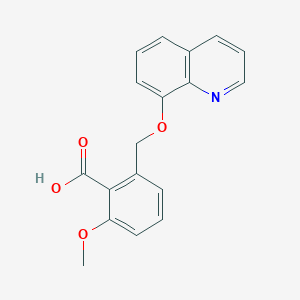

![molecular formula C19H17NO3 B6339339 2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-38-1](/img/structure/B6339339.png)

2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The synthesis process often involves changing the base from K2CO3 to Ag2CO3 to diminish the isomerization of the 3-methyleneindoline . The Heck reaction, which is quicker and can be performed at ambient temperature, is also used .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and involves a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, making indoles aromatic in nature .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis is diminished by changing the base from K2CO3 to Ag2CO3 . The Heck reaction is also used, which is quicker and can be performed at ambient temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, they are often crystalline and colorless in nature with specific odors . The presence of the indole nucleus in medicinal compounds makes it an important heterocyclic compound having broad-spectrum biological activities .科学研究应用

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . The synthesis of indole derivatives is an area of active research due to their various biologically vital properties .

Anticancer Applications

The compound has shown potential in the treatment of human hepatocellular carcinoma (HCC) Bel-7402 cells and its resistant variants Bel-7402/5FU . The study found that the compound inhibited the growth of HCC more potently in Bel-7402/5FU cells than its parent cells .

Antimicrobial Activity

Indole derivatives, including MFCD12546787, have demonstrated various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, an indole derivative, showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

Role in Biofilm Inhibition

Indole derivatives have been reported to inhibit the biofilm formation of S. aureus . This property can be potentially useful in treating infections caused by biofilm-forming bacteria.

Synthesis of Amides

The compound can be used in the DCC-mediated (N, N’ -dicyclohexylcarbodiimide) coupling between carboxylic acids and amines, a common method for the preparation of esters, amides, or anhydrides .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

作用机制

Target of Action

It’s known that indole derivatives, which mfcd12546787 is a part of, have been found to bind with high affinity to multiple receptors . For instance, some indole-3-acetic acid derivatives are known to target interleukin-2 .

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes . For example, some indole derivatives have been shown to inhibit the viability of certain cells .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives, in general, have been the subject of extensive research .

Result of Action

Some indole derivatives have been shown to selectively inhibit the viability of certain cells .

Action Environment

The action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

安全和危害

未来方向

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-17-9-5-6-13(18(17)19(21)23-2)10-11-14-12-20-16-8-4-3-7-15(14)16/h3-12,20H,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSMMQMINJYYQD-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride](/img/structure/B6339263.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)

![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)

![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339328.png)

![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

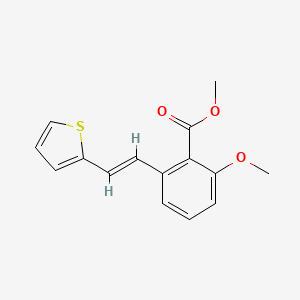

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)

![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)